PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP&
Description
PSS-(Dimethylvinylsilyloxy)-Heptacyclop& is a polyhedral oligomeric silsesquioxane (POSS) derivative characterized by a heptacyclopentyl-substituted siloxane cage structure with a dimethylvinylsilyloxy functional group. The dimethylvinylsilyloxy group imparts reactivity due to the vinyl moiety, making it suitable for polymerization or cross-linking applications. These compounds are typically utilized in advanced materials, including specialty polymers, coatings, and electrochemical sensors, where their hybrid organic-inorganic structure enhances thermal stability and mechanical properties .
Properties
Molecular Formula |
C39H72O13Si9 |
|---|---|
Molecular Weight |
1001.7 g/mol |
IUPAC Name |
ethenyl-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy]-dimethylsilane |
InChI |
InChI=1S/C39H72O13Si9/c1-4-53(2,3)40-61-50-58(37-27-13-14-28-37)44-55(34-21-7-8-22-34)41-54(33-19-5-6-20-33)42-56(46-58,35-23-9-10-24-35)48-60(52-61,39-31-17-18-32-39)49-57(43-54,36-25-11-12-26-36)47-59(45-55,51-61)38-29-15-16-30-38/h4,33-39H,1,5-32H2,2-3H3 |
InChI Key |
ZEIBVTZQEVTIBC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Canonical SMILES |
C[Si](C)(C=C)O[Si]12O[Si]3(O[Si]4(O[Si]5(O[Si](O3)(O[Si](O1)(O[Si](O5)(O[Si](O4)(O2)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& involves multiple steps. The synthetic route typically starts with the preparation of the cyclopentyl and siloxane precursors. These precursors are then subjected to a series of reactions, including hydrosilylation and vinylation, under controlled conditions to form the final compound. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Chemical Reactions Analysis
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of PSS-(DIMETHYLVINYLSILYLOXY)-HEPTACYCLOP& involves its interaction with molecular targets through its siloxane and ethenyl groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular functions. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary distinction between PSS-(Dimethylvinylsilyloxy)-Heptacyclop& and analogous compounds lies in the substituent groups attached to the siloxane cage. Key examples include:
Key Observations :
- Reactivity : Vinyl (C=C) and glycidyl (epoxy) groups enable covalent bonding in polymer matrices, whereas cyclohexenyl groups may offer thermal stability .
- Electrochemical Utility : PSS-doped polymers (e.g., polypyrrole films) show enhanced dopamine sensing due to large counter ions like PSS- improving analyte attraction .
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